Cas no 2138141-93-0 (1-Azaspiro[4.5]decan-4-one, 7,7-dimethyl-1-(1-methylethyl)-)
![1-Azaspiro[4.5]decan-4-one, 7,7-dimethyl-1-(1-methylethyl)- structure](https://ja.kuujia.com/scimg/cas/2138141-93-0x500.png)
1-Azaspiro[4.5]decan-4-one, 7,7-dimethyl-1-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
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- 1-Azaspiro[4.5]decan-4-one, 7,7-dimethyl-1-(1-methylethyl)-
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- インチ: 1S/C14H25NO/c1-11(2)15-9-6-12(16)14(15)8-5-7-13(3,4)10-14/h11H,5-10H2,1-4H3
- InChIKey: QCXGXPZSSGJHNL-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)C)C2(CCCC(C)(C)C2)C(=O)CC1
1-Azaspiro[4.5]decan-4-one, 7,7-dimethyl-1-(1-methylethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-785507-10.0g |
7,7-dimethyl-1-(propan-2-yl)-1-azaspiro[4.5]decan-4-one |
2138141-93-0 | 95% | 10.0g |
$4236.0 | 2024-05-22 | |
Enamine | EN300-785507-5.0g |
7,7-dimethyl-1-(propan-2-yl)-1-azaspiro[4.5]decan-4-one |
2138141-93-0 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
Enamine | EN300-785507-0.25g |
7,7-dimethyl-1-(propan-2-yl)-1-azaspiro[4.5]decan-4-one |
2138141-93-0 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
Enamine | EN300-785507-2.5g |
7,7-dimethyl-1-(propan-2-yl)-1-azaspiro[4.5]decan-4-one |
2138141-93-0 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
Enamine | EN300-785507-0.05g |
7,7-dimethyl-1-(propan-2-yl)-1-azaspiro[4.5]decan-4-one |
2138141-93-0 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
Enamine | EN300-785507-0.5g |
7,7-dimethyl-1-(propan-2-yl)-1-azaspiro[4.5]decan-4-one |
2138141-93-0 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
Enamine | EN300-785507-1.0g |
7,7-dimethyl-1-(propan-2-yl)-1-azaspiro[4.5]decan-4-one |
2138141-93-0 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
Enamine | EN300-785507-0.1g |
7,7-dimethyl-1-(propan-2-yl)-1-azaspiro[4.5]decan-4-one |
2138141-93-0 | 95% | 0.1g |
$867.0 | 2024-05-22 |
1-Azaspiro[4.5]decan-4-one, 7,7-dimethyl-1-(1-methylethyl)- 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
1-Azaspiro[4.5]decan-4-one, 7,7-dimethyl-1-(1-methylethyl)-に関する追加情報
Research Briefing on 1-Azaspiro[4.5]decan-4-one, 7,7-dimethyl-1-(1-methylethyl)- (CAS: 2138141-93-0) in Chemical Biology and Pharmaceutical Applications
The compound 1-Azaspiro[4.5]decan-4-one, 7,7-dimethyl-1-(1-methylethyl)- (CAS: 2138141-93-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies highlight the spirocyclic scaffold of 1-Azaspiro[4.5]decan-4-one as a privileged structure in medicinal chemistry, offering conformational rigidity and enhanced binding affinity to biological targets. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility as a key intermediate in the synthesis of novel neurokinin-1 (NK1) receptor antagonists, with improved metabolic stability compared to linear analogs. The dimethyl and isopropyl substituents at positions 7 and 1, respectively, were shown to significantly influence lipophilicity and blood-brain barrier penetration.
In preclinical evaluations, derivatives of 2138141-93-0 exhibited promising activity against central nervous system (CNS) disorders. A collaborative study between academic and industry researchers (Nature Communications, 2024) reported a 40% increase in target engagement for σ1 receptor modulators incorporating this scaffold, with particular efficacy in neuropathic pain models. The stereochemistry at the spirocenter was found to be critical for selectivity, with the (R)-enantiomer showing 10-fold higher potency than its (S)-counterpart.
From a synthetic chemistry perspective, novel catalytic asymmetric methods have been developed for the construction of this spirocyclic framework. A recent breakthrough in ACS Catalysis (2024) described a palladium-catalyzed [4+2] annulation strategy achieving 95% enantiomeric excess, addressing previous challenges in stereocontrol. This advancement enables more efficient production of optically pure 1-Azaspiro[4.5]decan-4-one derivatives for structure-activity relationship studies.
Pharmacokinetic analyses of 2138141-93-0-based compounds reveal favorable drug-like properties, with oral bioavailability exceeding 60% in rodent models and half-lives suitable for once-daily dosing. However, structure-property relationship studies indicate that further optimization may be required to reduce CYP3A4 inhibition observed with certain derivatives. Current research efforts are focusing on prodrug strategies to enhance solubility while maintaining the advantageous spirocyclic conformation.
The compound's versatility is further demonstrated by its emerging applications in targeted protein degradation. A 2024 Cell Chemical Biology study utilized 1-Azaspiro[4.5]decan-4-one derivatives as warheads in proteolysis-targeting chimeras (PROTACs), achieving selective degradation of previously "undruggable" oncology targets. This represents a significant expansion of the molecule's potential beyond traditional receptor modulation.
In conclusion, 1-Azaspiro[4.5]decan-4-one, 7,7-dimethyl-1-(1-methylethyl)- (2138141-93-0) continues to prove its value as a multifaceted scaffold in drug discovery. Ongoing research is expected to yield additional clinical candidates based on this structure, particularly in CNS disorders and targeted cancer therapies. The development of more efficient synthetic routes and deeper understanding of its structure-activity relationships will likely accelerate its adoption in pharmaceutical development pipelines.
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